2-{[(4-Hydroxy-6-propylpyrimidin-2-yl)sulfanyl]methyl}furan-3-carboxylic acid

Furan carboxylic acid regioisomerism Topological polar surface area Drug-likeness optimization

2-{[(4-Hydroxy-6-propylpyrimidin-2-yl)sulfanyl]methyl}furan-3-carboxylic acid is a heterocyclic small molecule (C₁₃H₁₄N₂O₄S, MW 294.33 g/mol) that integrates a tautomeric 4‑hydroxy‑6‑propylpyrimidine ring linked via a thioether bridge to a furan‑3‑carboxylic acid moiety. The compound exhibits a computed XLogP of 1.5, topological polar surface area (TPSA) of 117 Ų, two hydrogen bond donors, and six hydrogen bond acceptors.

Molecular Formula C13H14N2O4S
Molecular Weight 294.33 g/mol
CAS No. 1153555-95-3
Cat. No. B1384527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[(4-Hydroxy-6-propylpyrimidin-2-yl)sulfanyl]methyl}furan-3-carboxylic acid
CAS1153555-95-3
Molecular FormulaC13H14N2O4S
Molecular Weight294.33 g/mol
Structural Identifiers
SMILESCCCC1=CC(=O)NC(=N1)SCC2=C(C=CO2)C(=O)O
InChIInChI=1S/C13H14N2O4S/c1-2-3-8-6-11(16)15-13(14-8)20-7-10-9(12(17)18)4-5-19-10/h4-6H,2-3,7H2,1H3,(H,17,18)(H,14,15,16)
InChIKeyPVYNWWSWMJQHBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{[(4-Hydroxy-6-propylpyrimidin-2-yl)sulfanyl]methyl}furan-3-carboxylic acid (CAS 1153555-95-3): Structural and Physicochemical Baseline for Procurement Decisions


2-{[(4-Hydroxy-6-propylpyrimidin-2-yl)sulfanyl]methyl}furan-3-carboxylic acid is a heterocyclic small molecule (C₁₃H₁₄N₂O₄S, MW 294.33 g/mol) that integrates a tautomeric 4‑hydroxy‑6‑propylpyrimidine ring linked via a thioether bridge to a furan‑3‑carboxylic acid moiety [1]. The compound exhibits a computed XLogP of 1.5, topological polar surface area (TPSA) of 117 Ų, two hydrogen bond donors, and six hydrogen bond acceptors [1]. It is commercially available at ≥95% purity from multiple suppliers (Enamine EN300‑137027, Leyan 2002847) and is catalogued as a pharmaceutical impurity reference standard and biomedical research reagent [2]. Unlike many pyrimidine‑thioether‑furans that bear the carboxylic acid at the furan 2‑position, this compound is distinguished by the regioisomeric furan‑3‑carboxylic acid substitution, which alters its hydrogen‑bonding geometry, electronic distribution, and molecular recognition profile [1].

Why Generic Substitution of 2-{[(4-Hydroxy-6-propylpyrimidin-2-yl)sulfanyl]methyl}furan-3-carboxylic acid (CAS 1153555-95-3) Fails: The Sum of Three Structural Decisions That Define Target Engagement


The compound sits at the intersection of three structural variables—furan carboxylic acid regioisomerism, pyrimidine tautomeric state, and N‑propyl lipophilicity—each of which independently modulates pharmacokinetic and pharmacodynamic behavior. Substituting the furan‑3‑carboxylic acid for the more common furan‑2‑carboxylic acid regioisomer (e.g., CAS 915920‑50‑2 or CAS 438622‑94‑7) shifts the TPSA by ~15 Ų and alters the pKa of the acid group by an estimated 0.3–0.5 log units [1][2]. Replacing the tautomeric 4‑hydroxy‑6‑propylpyrimidine with a non‑tautomeric 4,6‑dimethylpyrimidine eliminates two hydrogen‑bond donor/acceptor sites and raises the logP by over 1 log unit, fundamentally changing the compound's solubility and permeability profile. Swapping the furan heterocycle for benzimidazole or benzene adds 40–50 Da of molecular weight and replaces the oxygen lone‑pair geometry with nitrogen‑based π‑stacking, which can redirect the molecule to entirely different biological targets. These three features are not additive but cooperative; any single substitution breaks the precise physicochemical balance that defines this compound's behavior in biochemical assays and formulation protocols [1][3].

Product-Specific Quantitative Evidence Guide: 2-{[(4-Hydroxy-6-propylpyrimidin-2-yl)sulfanyl]methyl}furan-3-carboxylic acid vs. Closest Analogs


Furan-3-Carboxylic Acid Regioisomerism Drives +15.5 Ų Higher TPSA vs. Furan-2-Carboxylic Acid Analogs

The target compound positions the carboxylic acid at the furan 3‑position, in contrast to the furan‑2‑carboxylic acid found in the widely catalogued analogs 5‑[(2‑pyrimidinylthio)methyl]‑2‑furoic acid (CAS 915920‑50‑2) and 5‑(4,6‑dimethyl‑pyrimidin‑2‑ylsulfanylmethyl)‑furan‑2‑carboxylic acid (CAS 438622‑94‑7) [1]. This regioisomeric difference produces a measurable increase in TPSA, with the target compound at 117 Ų versus 101.52 Ų for the 4,6‑dimethyl‑furan‑2‑carboxylic acid analog [2]. The 15.48 Ų increase in TPSA corresponds to an estimated 0.3–0.5 log unit reduction in predicted passive membrane permeability (based on the linear free‑energy relationship between TPSA and log Papp in Caco‑2 models), while simultaneously improving aqueous solubility through enhanced hydrogen‑bonding capacity with the solvent [1][2].

Furan carboxylic acid regioisomerism Topological polar surface area Drug-likeness optimization

Tautomeric 4‑Hydroxy/6‑Oxo Pyrimidine Provides Two Additional H‑Bond Donors and One Additional H‑Bond Acceptor vs. the 4,6‑Dimethyl Analog

The target compound's pyrimidine ring exists in equilibrium between the 4‑hydroxy and 6‑oxo‑1,6‑dihydropyrimidine tautomers, yielding a net hydrogen‑bond donor count of 2 and acceptor count of 6 [1]. In contrast, the 4,6‑dimethyl‑pyrimidin‑2‑ylsulfanylmethyl‑furan‑2‑carboxylic acid analog (CAS 438622‑94‑7) possesses only 1 HBD (the carboxylic acid proton) and 5 HBA (furan O, two pyrimidine N, carboxylic acid carbonyl O, and thioether S), as the methyl groups cannot participate in hydrogen bonding [2]. The additional HBD on the target compound's pyrimidine ring enables a specific donor‑acceptor‑donor (DAD) hydrogen‑bond motif that is absent in the dimethyl analog, a pattern known to be critical for recognition by kinase hinge regions and phosphatase active sites [3].

Tautomerism Hydrogen bond donor/acceptor count Pyrimidine scaffold optimization

n‑Propyl Substituent Produces Intermediate Lipophilicity (XLogP 1.5), Bridging the Gap Between Unsubstituted (XLogP ~1.0) and 4,6‑Dimethyl (LogP 2.68) Analogs

Lipophilicity is a primary determinant of solubility, permeability, metabolic stability, and plasma protein binding. The target compound carries a single n‑propyl chain on the pyrimidine 6‑position, yielding a computed XLogP of 1.5 [1]. The closest pyrimidine‑unsubstituted analog, 5‑[(2‑pyrimidinylthio)methyl]‑2‑furoic acid (CAS 915920‑50‑2, MW 236.25), is predicted to have an XLogP of approximately 1.0 (estimated from its fragment‑based LogP), while the 4,6‑dimethyl analog (CAS 438622‑94‑7) has a measured LogP of 2.68—nearly 1.2 log units higher than the target [2]. The target compound's intermediate lipophilicity positions it in the 'sweet spot' for lead‑like properties (XLogP 1–3), avoiding both the excessive hydrophilicity that can limit membrane penetration and the excessive hydrophobicity that can cause poor solubility and high metabolic clearance [1].

Lipophilicity optimization XLogP ADME prediction

The 4‑Hydroxy‑6‑propylpyrimidin‑2‑yl Thioether Scaffold Has Validated Cdc25A Phosphatase Inhibitory Activity (IC₅₀ 7.9 μM) in a Related Congener, Demonstrating Class‑Level Biological Relevance

In a pharmacophore‑driven virtual screening study published in ChemMedChem (2017), compound KM10389—which contains the identical 4‑hydroxy‑6‑propylpyrimidin‑2‑yl thioether core found in the target compound—inhibited recombinant Cdc25A phosphatase with an IC₅₀ of 7.9 μM [1]. KM10389 also exhibited selective cytotoxicity toward HeLa cervical carcinoma cells (IC₅₀ = 66.3 μM) while sparing HEK293 human embryonic kidney cells (IC₅₀ > 100 μM), and caused a 16.15% increase in the G1 phase population, consistent with G1/S cell cycle blockade [1]. Although the terminal group of KM10389 differs from that of the target compound (furan‑2‑ylmethyl thioacetamide vs. furan‑3‑carboxylic acid), the shared pyrimidine‑thioether scaffold is the pharmacophoric anchor that was identified by the virtual screening models as essential for Cdc25A engagement. This class‑level evidence indicates that the target compound's core scaffold has demonstrated, quantifiable biological activity in a disease‑relevant target [1].

Cdc25A phosphatase inhibition Cell cycle regulation Scaffold validation

Furan‑3‑Carboxylic Acid (MW 294.33) vs. Benzimidazole‑5‑Carboxylic Acid Analog (MW ~343.4): 49 Da Lower Molecular Weight and Distinct Heterocyclic Electronics for Fragment‑Based Drug Discovery

The target compound employs a furan heterocycle as the carboxylic acid carrier, whereas the structurally closest congener bearing the same 4‑hydroxy‑6‑propylpyrimidin‑2‑yl thioether scaffold uses a benzimidazole ring: 2‑{[(4‑hydroxy‑6‑propylpyrimidin‑2‑yl)sulfanyl]methyl}‑1H‑benzimidazole‑5‑carboxylic acid (predicted MW ~343.4 g/mol) [1]. The furan‑based target compound is approximately 49 Da lighter (MW 294.33 vs. ~343.4), placing it more firmly within fragment‑like (MW < 300) rather than lead‑like chemical space. Additionally, the furan oxygen provides a distinct lone‑pair directionality and weaker aromaticity compared to the benzimidazole imidazole nitrogen, which alters the compound's π‑stacking preferences and metabolic vulnerability (furan rings are metabolized by CYP450‑mediated epoxidation, while benzimidazoles undergo N‑oxidation and N‑glucuronidation) [1].

Fragment-based drug discovery Molecular weight optimization Heterocycle electronics

Rotatable Bond Count of 6 Provides Conformational Flexibility Advantage Over Rigid Analogs for Induced‑Fit Target Binding

The target compound possesses 6 rotatable bonds (thioether CH₂–S, S–pyrimidine C2, pyrimidine C6–CH₂CH₂CH₃, and the carboxylic acid C–O bond), as computed by Cactvs 3.4.8.18 [1]. This is significantly higher than the 4 rotatable bonds in the unsubstituted pyrimidine analog 5‑[(2‑pyrimidinylthio)methyl]‑2‑furoic acid (CAS 915920‑50‑2: thioether CH₂–S, S–pyrimidine C2, and carboxylic acid C–O bond) , and identical to the 6 rotatable bonds of the benzimidazole analog. The increased conformational degrees of freedom, conferred primarily by the n‑propyl chain, may enable the compound to sample a broader conformational ensemble and adapt to induced‑fit binding pockets that are inaccessible to more rigid analogs. However, this flexibility comes with an entropic penalty upon binding that must be weighed against the enthalpic gains from optimal fit [1].

Conformational flexibility Rotatable bonds Induced-fit binding

Best-Fit Research and Industrial Application Scenarios for 2-{[(4-Hydroxy-6-propylpyrimidin-2-yl)sulfanyl]methyl}furan-3-carboxylic acid (CAS 1153555-95-3)


Cell‑Cycle Regulation and Cdc25A Phosphatase‑Targeted Anticancer Drug Discovery

The compound's 4‑hydroxy‑6‑propylpyrimidin‑2‑yl thioether scaffold has been validated as a Cdc25A phosphatase inhibitory chemotype through the congener KM10389 (IC₅₀ = 7.9 μM against recombinant Cdc25A, with selective HeLa cytotoxicity at IC₅₀ = 66.3 μM and G1/S cell cycle blockade) [1]. The target compound—bearing a furan‑3‑carboxylic acid in place of KM10389's furan‑2‑ylmethyl thioacetamide—can serve as a structurally distinct starting point for structure‑activity relationship (SAR) exploration around the Cdc25A pharmacophore. Its intermediate XLogP of 1.5 and TPSA of 117 Ų are consistent with lead‑like chemical space for oral anticancer agents [2]. Researchers investigating cell‑cycle dysregulation in cancer should prioritize this compound over the 4,6‑dimethylpyrimidine analog, which lacks the tautomeric H‑bond donor essential for Cdc25A active‑site engagement [1][2].

Fragment‑Based Drug Discovery (FBDD) Libraries Requiring MW < 300 and Balanced Physicochemical Profiles

With a molecular weight of 294.33 g/mol, the compound satisfies the Rule of Three criteria for fragment libraries (MW < 300, XLogP ≤ 3, HBD ≤ 3, HBA ≤ 6) [1]. Its 6 rotatable bonds provide sufficient conformational flexibility for fragment growing and linking strategies, while the furan‑3‑carboxylic acid offers a chemically tractable handle for amide coupling or esterification [1]. Compared to the benzimidazole analog (MW ~343.4), the target compound's 49 Da lower molecular weight makes it a superior choice for fragment screening campaigns where maintaining low MW is critical for detecting weak (mM–high μM) binding events [2]. The compound is commercially available from Enamine (EN300‑137027) in 100 mg quantities, suitable for initial fragment screening [3].

Pharmaceutical Impurity Reference Standard and Analytical Method Development

The compound is explicitly catalogued as a pharmaceutical impurity reference standard by multiple suppliers [3]. Its structural relationship to propylthiouracil (6‑propyl‑2‑thiouracil, CAS 51‑52‑5)—a clinically used antithyroid drug sharing the 4‑hydroxy‑6‑propylpyrimidine core—positions it as a potential process impurity or degradation product in propylthiouracil manufacturing [4]. The furan‑3‑carboxylic acid moiety provides a strong UV chromophore and a carboxylic acid group amenable to LC‑MS/MS detection in negative ion mode, facilitating its use as a quantitative analytical standard. Laboratories performing pharmacopoeial impurity profiling should procure this compound specifically rather than substituting with the furan‑2‑carboxylic acid regioisomer, as the retention time and fragmentation pattern will differ, leading to misidentification [1].

Targeted Library Synthesis Around the Pyrimidine‑Thioether‑Furan Privileged Scaffold

The compound serves as a versatile building block for parallel medicinal chemistry, as its three synthetically addressable sites—the carboxylic acid (amide/ester formation), the furan α‑position (electrophilic substitution), and the pyrimidine NH (alkylation)—enable rapid diversification [2]. The thioether linker is oxidizable to sulfoxide or sulfone, providing an additional dimension of chemical space exploration. Procurement at 95% purity from Leyan (Product No. 2002847) in 1 g quantities supports initial library production, with larger quantities available on request . The compound's computed complexity of 461 and heavy atom count of 20 indicate a moderate level of synthetic accessibility, making it a practical choice for hit‑to‑lead optimization campaigns [2].

Quote Request

Request a Quote for 2-{[(4-Hydroxy-6-propylpyrimidin-2-yl)sulfanyl]methyl}furan-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.